An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-nitro-1H-indazole
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 6-Chloro-4-nitro-1H-indazole. This document is intended for an audience with a technical background in chemistry and pharmacology, offering detailed experimental protocols, data analysis, and visualization of relevant biological pathways.
Introduction
6-Chloro-4-nitro-1H-indazole is a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous biologically active compounds. The presence of both a chloro and a nitro group on the indazole ring suggests potential for a range of chemical modifications and diverse pharmacological activities. This guide outlines a probable synthetic route and provides key characterization data for this compound.
Synthesis of 6-Chloro-4-nitro-1H-indazole
A potential starting material for this synthesis is 4-chloro-2-methyl-5-nitroaniline. The synthesis would proceed in two key steps:
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Diazotization: The primary amine group of 4-chloro-2-methyl-5-nitroaniline is converted into a diazonium salt using a nitrosating agent, typically sodium nitrite, in the presence of a strong acid.
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Cyclization: The resulting diazonium salt undergoes an intramolecular cyclization to form the indazole ring system.
Experimental Protocol: Synthesis of 6-Chloro-4-nitro-1H-indazole
Materials:
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4-chloro-2-methyl-5-nitroaniline
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Sodium nitrite (NaNO₂)
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Concentrated hydrochloric acid (HCl)
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Glacial acetic acid
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Water (H₂O)
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Ice
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Diazotization:
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In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-chloro-2-methyl-5-nitroaniline (1.0 eq) in a mixture of glacial acetic acid and water.
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Cool the suspension to 0-5 °C in an ice-salt bath.
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Slowly add concentrated hydrochloric acid (3.0 eq) to the stirred suspension, maintaining the temperature below 5 °C.
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In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the aniline suspension over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
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Stir the reaction mixture at 0-5 °C for an additional 1 hour after the complete addition of sodium nitrite. The formation of the diazonium salt can be monitored using starch-iodide paper.
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Cyclization and Work-up:
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After the diazotization is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours to facilitate the intramolecular cyclization.
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Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine (2 x 30 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification:
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-Chloro-4-nitro-1H-indazole as a solid.
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Synthesis Workflow
Caption: Proposed synthesis workflow for 6-Chloro-4-nitro-1H-indazole.
Characterization Data
Comprehensive experimental characterization of 6-Chloro-4-nitro-1H-indazole is crucial for confirming its identity and purity. The following table summarizes the key computed physicochemical properties and expected spectroscopic data.
| Property | Value (Computed) | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | PubChem[1] |
| Molecular Weight | 197.58 g/mol | PubChem[1] |
| Appearance | Expected to be a solid | - |
| Melting Point | Not available | - |
| Boiling Point | 194.4 ± 22.3 °C | ECHEMI[2] |
| Density | 1.7 ± 0.1 g/cm³ | ECHEMI[2] |
| ¹H NMR | Expected signals in the aromatic region (δ 7-9 ppm) and a broad singlet for the N-H proton. | - |
| ¹³C NMR | Expected signals for aromatic carbons. | - |
| IR Spectroscopy (cm⁻¹) | Expected peaks for N-H, C=C (aromatic), C-N, C-Cl, and NO₂ stretching vibrations. | - |
| Mass Spectrometry (m/z) | Expected molecular ion peak [M]⁺ at ~197.00. | - |
Note: The provided data is largely computed and should be confirmed by experimental analysis.
Detailed Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
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¹³C NMR: Acquire the carbon-13 NMR spectrum. A proton-decoupled spectrum is standard.
Fourier-Transform Infrared (FTIR) Spectroscopy:
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Instrumentation: An FTIR spectrometer.
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Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or analyze as a thin film on a salt plate.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
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Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent and introduce it into the mass spectrometer.
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Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.
Potential Biological Activity and Signaling Pathway
While the specific biological activity of 6-Chloro-4-nitro-1H-indazole has not been extensively reported, related nitro- and chloro-substituted indazoles have shown promising activity against various pathogens, particularly the protozoan parasite Leishmania.[3] The mechanism of action of many nitro-aromatic compounds against these parasites involves the enzymatic reduction of the nitro group by a parasite-specific nitroreductase (NTR). This reduction leads to the formation of cytotoxic radical species that induce cellular damage and parasite death.
A key target in Leishmania is the trypanothione reductase (TR) pathway, which is essential for the parasite's defense against oxidative stress.[4][5][6] Inhibition of this pathway can lead to an accumulation of reactive oxygen species (ROS), ultimately causing parasite death. It is plausible that 6-Chloro-4-nitro-1H-indazole or its metabolites could inhibit this crucial enzyme.
Representative Signaling Pathway: Inhibition of Trypanothione Reductase in Leishmania
Caption: Proposed mechanism of action via inhibition of Trypanothione Reductase.
Conclusion
6-Chloro-4-nitro-1H-indazole represents a potentially valuable scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of its synthesis and characterization. The proposed synthetic route is practical and relies on well-established chemical transformations. While experimental characterization data is currently limited, the information provided herein serves as a robust starting point for researchers. The potential for this compound to act as an antileishmanial agent through the inhibition of the trypanothione reductase pathway highlights an exciting avenue for future drug discovery efforts. Further investigation into the synthesis, characterization, and biological evaluation of 6-Chloro-4-nitro-1H-indazole is warranted to fully elucidate its therapeutic potential.
References
- 1. 6-Chloro-4-nitro-1H-indazole | C7H4ClN3O2 | CID 24728128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
